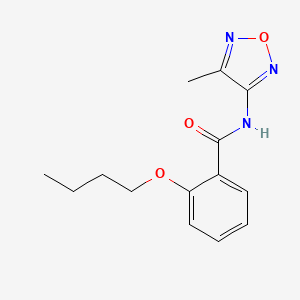![molecular formula C23H29NO4 B11408624 7-ethyl-1,7-dimethyl-N-(4-methylcyclohexyl)-9-oxo-8,9-dihydro-7H-furo[3,2-f]chromene-2-carboxamide CAS No. 1053167-43-3](/img/structure/B11408624.png)
7-ethyl-1,7-dimethyl-N-(4-methylcyclohexyl)-9-oxo-8,9-dihydro-7H-furo[3,2-f]chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-ethyl-1,7-dimethyl-N-(4-methylcyclohexyl)-9-oxo-8,9-dihydro-7H-furo[3,2-f]chromene-2-carboxamide is a complex organic compound with a unique structure that includes a furochromene core, a cyclohexyl group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-1,7-dimethyl-N-(4-methylcyclohexyl)-9-oxo-8,9-dihydro-7H-furo[3,2-f]chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furochromene core, introduction of the cyclohexyl group, and subsequent functionalization to introduce the desired substituents. Common reaction conditions involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-ethyl-1,7-dimethyl-N-(4-methylcyclohexyl)-9-oxo-8,9-dihydro-7H-furo[3,2-f]chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or alkanes.
Scientific Research Applications
7-ethyl-1,7-dimethyl-N-(4-methylcyclohexyl)-9-oxo-8,9-dihydro-7H-furo[3,2-f]chromene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-ethyl-1,7-dimethyl-N-(4-methylcyclohexyl)-9-oxo-8,9-dihydro-7H-furo[3,2-f]chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furochromene derivatives, cyclohexyl-substituted compounds, and carboxamide-containing molecules. Examples include:
- 7-ethyl-1,7-dimethyl-9-oxo-8,9-dihydro-7H-furo[3,2-f]chromene-2-carboxylic acid
- N-(4-methylcyclohexyl)-9-oxo-8,9-dihydro-7H-furo[3,2-f]chromene-2-carboxamide
Uniqueness
The uniqueness of 7-ethyl-1,7-dimethyl-N-(4-methylcyclohexyl)-9-oxo-8,9-dihydro-7H-furo[3,2-f]chromene-2-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1053167-43-3 |
|---|---|
Molecular Formula |
C23H29NO4 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
7-ethyl-1,7-dimethyl-N-(4-methylcyclohexyl)-9-oxo-8H-furo[3,2-f]chromene-2-carboxamide |
InChI |
InChI=1S/C23H29NO4/c1-5-23(4)12-16(25)20-18(28-23)11-10-17-19(20)14(3)21(27-17)22(26)24-15-8-6-13(2)7-9-15/h10-11,13,15H,5-9,12H2,1-4H3,(H,24,26) |
InChI Key |
MVHPFXOHOHUBAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=O)C2=C(O1)C=CC3=C2C(=C(O3)C(=O)NC4CCC(CC4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11408542.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11408543.png)
![2-[1-(3-methylphenoxy)ethyl]-1-propyl-1H-benzimidazole](/img/structure/B11408544.png)

![N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B11408571.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11408578.png)
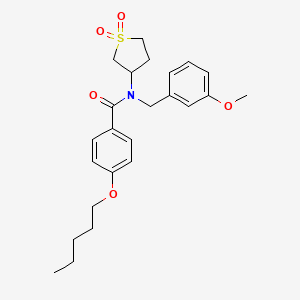
![Diethyl {5-[(4-methoxybenzyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11408596.png)
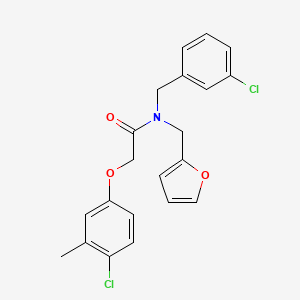
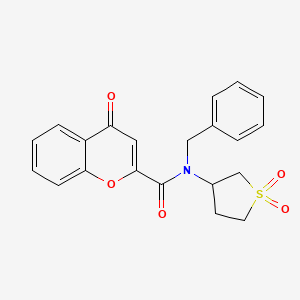
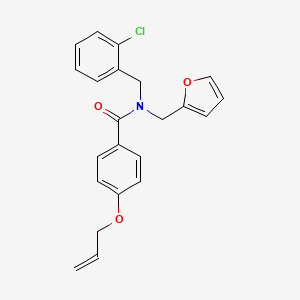
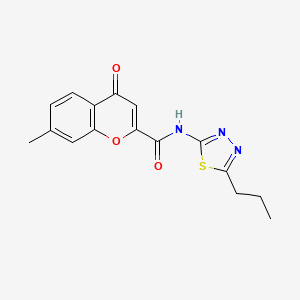
![4-[(4-Chlorophenyl)sulfonyl]-5-[ethylbenzylamino]-2-(methylsulfonyl)-1,3-thiaz ole](/img/structure/B11408616.png)
